molecular formula C9H12N4O B13613844 1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine

1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine

Cat. No.: B13613844
M. Wt: 192.22 g/mol
InChI Key: NIZWVNVPAJYMLB-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form an intermediate, which is then cyclized to produce the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine is unique due to its specific substitution pattern and the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

1-(2-methoxyethyl)pyrazolo[3,4-c]pyridin-4-amine

InChI

InChI=1S/C9H12N4O/c1-14-3-2-13-9-6-11-5-8(10)7(9)4-12-13/h4-6H,2-3,10H2,1H3

InChI Key

NIZWVNVPAJYMLB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=N1)C(=CN=C2)N

Origin of Product

United States

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